molecular formula C10H8O2 B14496969 1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one CAS No. 62985-78-8

1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one

Cat. No.: B14496969
CAS No.: 62985-78-8
M. Wt: 160.17 g/mol
InChI Key: RIOIVSVLRLXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is a complex organic compound with a unique structure that includes an indene moiety fused with an oxirane ring

Preparation Methods

The synthesis of 1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene precursor.

    Oxirane Formation: The indene is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring.

    Methylation: The final step involves the methylation of the compound to introduce the 1a-methyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in various applications, including drug design and materials science.

Comparison with Similar Compounds

1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one can be compared with similar compounds such as:

Properties

CAS No.

62985-78-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

1a-methyl-6aH-indeno[1,2-b]oxiren-6-one

InChI

InChI=1S/C10H8O2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12-10/h2-5,9H,1H3

InChI Key

RIOIVSVLRLXAQL-UHFFFAOYSA-N

Canonical SMILES

CC12C(O1)C(=O)C3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.